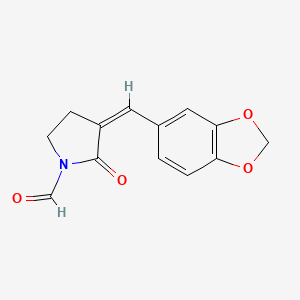

N-Formyl-3,4-methylenedioxy-benzylidine-gamma-butyrolactam

Description

Significance of Heat Shock Proteins (HSPs) in Cellular Homeostasis and Pathophysiology

Heat Shock Proteins (HSPs) are a family of molecular chaperones that play a critical role in maintaining cellular homeostasis under both normal and stressful conditions. longdom.orgcureus.comspandidos-publications.comumcgresearch.org They are involved in a wide array of essential cellular processes, including the proper folding, assembly, and transport of proteins, as well as the refolding of misfolded or denatured proteins. longdom.orgcureus.comspandidos-publications.comumcgresearch.orgmdpi.com HSPs also participate in the degradation of damaged proteins, preventing the accumulation of potentially toxic aggregates. cureus.comumcgresearch.org This protein quality control system is vital for cell survival and function. spandidos-publications.comumcgresearch.org

HSPs are classified into several families based on their molecular weight, including HSP100, HSP90, HSP70, HSP60, and small HSPs (sHSPs). cureus.commdpi.com While they share some common functions, different HSP families and even individual members within a family can have distinct roles and interact with specific "client" proteins. cureus.comumcgresearch.org

In addition to their fundamental roles in protein homeostasis, HSPs are increasingly recognized for their involvement in various pathophysiological conditions. Their cytoprotective functions can be exploited by cancer cells to survive stressful environments, resist chemotherapy and radiation, and promote growth and metastasis. cureus.commdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.net Conversely, in certain neurodegenerative diseases, the accumulation of misfolded proteins is a hallmark, and enhancing HSP function is being explored as a potential therapeutic strategy. cureus.comumcgresearch.org HSPs also play roles in immune responses and inflammation. longdom.orgcureus.comspandidos-publications.com

The expression of HSPs is tightly regulated primarily at the transcriptional level by heat shock factors (HSFs), with HSF1 being the master regulator in humans. longdom.orgcureus.commdpi.com Under stress, HSF1 dissociates from inhibitory complexes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of HSP genes, leading to their increased expression. longdom.orgmdpi.com

The Phenomenon of Thermotolerance and its Clinical Relevance

Thermotolerance is a transient state of increased resistance to heat stress that cells or tissues acquire following a prior, often mild, heat exposure. mdpi.comnih.govbiorxiv.org This adaptive response is a significant challenge in therapeutic strategies that utilize heat, such as hyperthermia in cancer treatment. mdpi.comnih.gov When cancer cells develop thermotolerance, they become less susceptible to the cytotoxic effects of subsequent heat treatments, limiting the efficacy of the therapy. mdpi.comnih.gov

The acquisition and magnitude of thermotolerance are closely linked to the induction of HSPs, particularly HSP70. mdpi.comaacrjournals.orgnih.gov Higher levels of HSPs provide enhanced chaperone capacity, allowing cells to better handle protein damage caused by heat. longdom.orgcureus.comspandidos-publications.comumcgresearch.orgmdpi.commdpi.com The kinetics of thermotolerance development and decay can vary depending on the cell type, the magnitude and duration of the initial heat exposure, and the interval between heat treatments. nih.govbiorxiv.org

Rationale for Pharmacological Inhibition of the Heat Shock Response in Biomedical Research

The critical roles of HSPs in cell survival, particularly in stressed and pathological conditions like cancer, provide a strong rationale for targeting the heat shock response pharmacologically. Inhibiting the HSR, and consequently reducing HSP levels or activity, can potentially sensitize resistant cells to various cytotoxic insults, including heat, chemotherapy, and radiation. mdpi.comnih.govfrontiersin.org

In cancer therapy, the overexpression of HSPs is often associated with aggressive tumors and poor prognosis. frontiersin.orgresearchgate.net By inhibiting HSPs, researchers aim to disrupt the protein quality control mechanisms that cancer cells rely on for survival and proliferation, especially under the stress induced by anti-cancer treatments. nih.govfrontiersin.orgresearchgate.net This can lead to the destabilization and degradation of oncogenic client proteins that are dependent on HSPs for their function. nih.gov

Furthermore, inhibiting the HSR can counteract the development of thermotolerance, thereby enhancing the effectiveness of hyperthermia. mdpi.comresearchgate.netaacrjournals.orgnih.govtandfonline.com Compounds that prevent the induction of HSPs or inhibit their chaperone activity can make cancer cells more vulnerable to heat-induced damage. mdpi.comresearchgate.netaacrjournals.orgtandfonline.com

Beyond cancer, modulating the HSR holds potential in other diseases where protein misfolding and aggregation are implicated, although the approach might differ (e.g., enhancing HSP function in some neurodegenerative diseases). cureus.comumcgresearch.orgnih.gov However, in the context of KNK437, the primary focus of research has been on its inhibitory effects on the HSR and its implications, particularly in sensitizing cells to thermal stress.

The development of pharmacological inhibitors of the HSR is an active area of research. While some inhibitors target specific HSPs like HSP90, others, like KNK437, have been described as broader inhibitors of HSP induction. nih.govmdpi.comresearchgate.netmedchemexpress.com The goal is to develop compounds that can selectively modulate the HSR in diseased cells without causing unacceptable toxicity to normal tissues. researchgate.net

KNK437, a benzylidene lactam compound, has been identified as a novel inhibitor of the acquisition of thermotolerance and the induction of heat shock proteins. aacrjournals.orgtandfonline.comresearchgate.net Studies have shown that KNK437 can inhibit the induction of various HSPs, including HSP105, HSP70, and HSP40. researchgate.netmedchemexpress.commdpi.com Its ability to inhibit HSP induction and thermotolerance has been demonstrated in various cell lines, including human colon carcinoma cells, prostate cancer cells, and endothelial cells. researchgate.netaacrjournals.orgtandfonline.commedchemexpress.comtubitak.gov.tr Research suggests that KNK437 is more effective than some other reported inhibitors, such as quercetin (B1663063), in inhibiting thermotolerance and enhancing the effects of hyperthermia. researchgate.netaacrjournals.orgtandfonline.com

One proposed mechanism by which KNK437 exerts its effects is by inhibiting the heat-induced methylation of histone H3, specifically H3 Lys4 methylation, which is correlated with active gene expression, including that of HSP70. tandfonline.com By suppressing this epigenetic modification, KNK437 can reduce the transcriptional activation of HSP genes. tandfonline.com

Studies have also investigated the effects of KNK437 in vivo, demonstrating its ability to inhibit HSP synthesis and thermotolerance in murine tumor models, leading to enhanced antitumor effects of fractionated heat treatment. mdpi.comnih.gov

The research findings on KNK437 highlight its potential as a tool to study the role of the heat shock response in various cellular processes and as a potential adjuvant in therapies that are limited by the development of thermotolerance.

Here is a data table summarizing some research findings on KNK437:

| Study Model | KNK437 Concentration/Dose | Observed Effect | Reference |

| Human Colon Carcinoma Cells | 100 µM | Inhibited acquisition of thermotolerance; Inhibited induction of HSP105, HSP70, and HSP40 mRNA. | aacrjournals.orgmedchemexpress.com |

| Prostate Cancer Cells (PC-3) | Dose-dependent (e.g., 100 µM) | Inhibited thermotolerance; Decreased heat-induced accumulation of Hsp70 mRNA and protein; Enhanced apoptotic effect of hyperthermia. | tandfonline.com |

| Endothelial Cells (HUVECs) | 50 and 100 µM | Suppressed tube formation (angiogenesis) at 37°C; Reversed effects of thermotolerance on angiogenesis induced by fractionated hyperthermia. | researchgate.nettubitak.gov.tr |

| Murine Transplantable Tumor (in vivo) | 200 mg/kg (i.p.) | Inhibited Hsp72 synthesis; Inhibited induction of thermotolerance; Enhanced antitumor effects of fractionated heat treatment. | mdpi.comnih.gov |

| Human Oral Squamous Cell Carcinoma Cells | 100 µM | Suppressed heat-induced methylation of histone H3 Lys4; Inhibited expression of HSP70. | tandfonline.com |

This table provides a snapshot of the diverse effects of KNK437 observed in different experimental systems, primarily highlighting its inhibitory action on HSPs and thermotolerance, and its potential to enhance the efficacy of hyperthermia.

Structure

3D Structure

Properties

CAS No. |

218924-25-5 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5- |

InChI Key |

LZGGUFLRKIMBDQ-YHYXMXQVSA-N |

Isomeric SMILES |

C\1CN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C=O |

Canonical SMILES |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KNI 272 KNI-272 kynostatin kynostatin 272 kynostatin-272 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Knk437 Action

Inhibition of Heat Shock Protein Expression and Synthesis

KNK437 functions as a heat shock protein biosynthesis inhibitor. abcam.commedchemexpress.com It has been shown to inhibit the heat-induced expression and accumulation of various HSPs. mdpi.comnih.gov

Comprehensive Modulation of Inducible Heat Shock Protein Families (HSP110, HSP105, HSP70/72, HSP40, HSP30, HSP27, HSP47)

KNK437 has demonstrated inhibitory activity against a range of inducible HSP families. Studies have shown that KNK437 can inhibit the synthesis and accumulation of HSP110/HSP105, HSP70/72, and HSP40 in human colon carcinoma cells. researchgate.netmedchemexpress.commdpi.comaacrjournals.org Its inhibitory activity towards these HSPs is reported to be significantly higher than that of quercetin (B1663063). researchgate.netmdpi.com

In Xenopus laevis cultured cells, KNK437 has been shown to inhibit the accumulation of HSP30, HSP47, and HSP70. researchgate.netmdpi.com Specifically, exposure to 100 µM KNK437 significantly reduced the accumulation of HSP30. researchgate.netmdpi.com KNK437 also inhibits the induction of HSP27 and HSP70. mdpi.comnih.gov

Data on the modulation of specific inducible HSPs by KNK437:

| HSP Family | Effect of KNK437 Inhibition | Cell Type/Model | Source |

| HSP110/HSP105 | Inhibited synthesis/induction | Human colon carcinoma cells | researchgate.netmedchemexpress.commdpi.comaacrjournals.org |

| HSP70/HSP72 | Inhibited synthesis/induction | Human colon carcinoma cells, Xenopus laevis cultured cells, Murine transplantable tumor | researchgate.netmedchemexpress.commdpi.comnih.govmdpi.comaacrjournals.orgnih.gov |

| HSP40 | Inhibited synthesis/induction | Human colon carcinoma cells, Xenopus laevis cultured cells | researchgate.netmedchemexpress.commdpi.comaacrjournals.org |

| HSP30 | Inhibited accumulation | Xenopus laevis cultured cells | researchgate.netmdpi.com |

| HSP27 | Inhibited induction | Various cell types | ijbs.commdpi.comnih.gov |

| HSP47 | Inhibited mRNA level | Xenopus laevis cultured cells | researchgate.netmdpi.com |

Downregulation of Heat Shock Protein mRNA Levels

KNK437 has been shown to inhibit the expression of HSPs at the mRNA level. researchgate.netaacrjournals.org For instance, the accumulation of HSP70 mRNA induced by heat shock was almost completely inhibited by the presence of 100 µM KNK437 in human colon carcinoma cells. researchgate.netmdpi.comaacrjournals.org In Xenopus laevis cultured cells, KNK437 can inhibit the mRNA levels of HSP30, HSP47, and HSP70. researchgate.netmdpi.com In hookworm larvae, KNK437 caused a downregulation of Aca-hsp-1 (HSP70) mRNA expression. nih.gov Additionally, under non-stress conditions, KNK437 has been reported to reduce the expression of HSPs, including HSP72 and HSP40, to below basal levels in human umbilical vein endothelial cells (HUVECs). ahajournals.org

Selectivity Towards Inducible vs. Constitutively Expressed Chaperones (e.g., HSC73, HSP90)

A key characteristic of KNK437 is its selectivity towards inducible HSPs. Studies indicate that KNK437 inhibits the induction of HSPs without significantly decreasing the basal levels of their constitutive isoforms. mit.edu Specifically, KNK437 did not inhibit the expression of constitutively expressed HSP family proteins such as HSC73 (Hsc70) and HSP90 in human colon carcinoma cells. aacrjournals.org However, one study in HUVECs under non-stress conditions reported that KNK437 treatment significantly reduced the expression of Hsc70 and HSP90α, but not HSP90β or HSP110. ahajournals.org This suggests that while KNK437 primarily targets inducible forms, its effects on constitutive chaperones might vary depending on the cell type and conditions. HSP70 has a low expression level in normal, unstressed states but is strongly induced by stress, while HSC70 is constitutively expressed in mammalian cells. mdpi.commdpi.com HSP90 also has inducible (HSP90α) and constitutively expressed (HSP90β) isoforms. elifesciences.orgfrontiersin.org

Modulation of the Heat Shock Factor 1 (HSF1) Pathway

KNK437 is known to interfere with the HSF1 pathway, which is the master regulator of the heat shock response. mdpi.comnih.govfrontiersin.org

Disruption of HSF1 Activation and DNA Binding to Heat Shock Elements (HSEs)

KNK437 inhibits the activation of HSF1. mdpi.comnih.gov While the precise mechanism by which KNK437 modulates HSF1 activation is not fully elucidated, it is thought to interfere with the active trimeric form of HSF1. nih.govtandfonline.com Under conditions of cellular stress, HSF1 monomers dissociate from repressive chaperone complexes, trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of target genes, initiating transcription. mit.edufrontiersin.orgtandfonline.comnih.gov KNK437 has been reported to inhibit the interaction of HSF1 with HSE. mdpi.comnih.gov This disruption of HSF1 binding to DNA is a key mechanism by which KNK437 inhibits the transcription of HSP genes. sci-hub.se

Differential Effects on HSF1 Phosphorylation Status

The effect of KNK437 on HSF1 phosphorylation appears to be differential or context-dependent. Some reports suggest that KNK437 does not inhibit HSF1 phosphorylation. mit.edumdpi.comnih.gov However, other research indicates that KNK437 treatment can lead to a decrease in HSF1 phosphorylation. For example, one study found that KNK437 significantly inhibited HSF1 phosphorylation at Ser230 in cardiomyocytes. ahajournals.org HSF1 undergoes extensive post-translational modifications, including phosphorylation on multiple serine residues, which are important for its activation and regulation. mit.eduijbs.comfrontiersin.orgnih.gov Phosphorylation on certain residues can activate HSF1, while phosphorylation on others can repress its activity. mit.eduijbs.com The varying reports on KNK437's effect on HSF1 phosphorylation may reflect the complexity of HSF1 phosphorylation patterns and the specific phosphorylation sites examined in different studies.

Interplay with Key Intracellular Signaling Cascades

KNK437's interaction with cellular processes involves complex modulation of signaling pathways crucial for cell survival, proliferation, and death. As an inhibitor of HSPs, which often function as molecular chaperones and play roles in maintaining intracellular environments and regulating protein folding and translocation, KNK437 impacts downstream signaling events. aacrjournals.org

Mechanisms of Apoptosis Induction

KNK437 has been shown to enhance apoptosis, particularly in sensitized cells or in combination with other stressors like hyperthermia. tandfonline.comtandfonline.comnih.gov Its pro-apoptotic effects are mediated through several pathways, including the activation of caspases and involvement of mitochondria.

Research indicates that KNK437 promotes apoptosis through the activation of caspase-dependent pathways. Specifically, KNK437 has been observed to increase caspase-3 activity and enhance the cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of caspases during apoptosis. tandfonline.comtandfonline.comnih.govnih.gov This effect has been demonstrated in various cancer cell lines, including prostate cancer cells, where KNK437 pretreatment increased the effect of hyperthermia on inducing caspase-3 activity and PARP cleavage. tandfonline.comtandfonline.com KNK437 was found to be more effective than quercetin, another Hsp70 inhibitor, in inducing caspase-3 activation and PARP cleavage in these cells. tandfonline.comtandfonline.com

Furthermore, KNK437 has been shown to induce caspase-3 activation through the inhibition of mTORC1 activity. nih.gov This involves the disruption of the interaction between mTOR and raptor, and KNK437 has been observed to inhibit this interaction on the outer membrane of the mitochondria, subsequently triggering caspase-3 activation. nih.gov

Data from studies on prostate cancer cells treated with hyperthermia and KNK437 illustrate the impact on procaspase-3 and cleaved PARP levels:

| Treatment Group | Procaspase-3 Levels | Cleaved PARP Levels |

| Hyperthermia Alone | Decreased | Increased |

| KNK437 + Hyperthermia | Further Decreased | Further Increased |

Note: This table represents qualitative findings based on Western blot analysis as described in the source. tandfonline.comtandfonline.com

In human esophageal cancer cells, caspase-3 activation and PARP cleavage, which were suppressed in thermotolerant cells, reappeared upon treatment with KNK437 in combination with heat. nih.gov

Studies suggest that KNK437 can induce apoptosis through mechanisms that are independent of the tumor suppressor protein p53. In human squamous cell carcinoma and glioblastoma cell lines with differing p53 status, KNK437 was found to enhance heat-induced apoptotic bodies and suppress heat tolerance, suggesting the induction of p53-independent apoptosis. nih.gov While the precise mechanisms of KNK437-induced p53-independent apoptosis are still being explored, its role as an HSP inhibitor is central, as certain HSPs are known to suppress both caspase-dependent and independent apoptotic pathways. tandfonline.comtandfonline.com

Mitochondria play a critical role in the intrinsic apoptotic pathway. Heat shock proteins, particularly Hsp70, have been shown to inhibit mitochondria-mediated apoptosis by interacting with and inhibiting key apoptotic factors like APAF-1 and apoptosis-inducing factor (AIF). tandfonline.comtandfonline.com By inhibiting Hsp70, KNK437 is thought to sensitize cells to apoptosis induced through the mitochondrial pathway. tandfonline.comtandfonline.com

Direct evidence also links KNK437 to mitochondrial function in promoting apoptosis. KNK437 has been shown to promote apoptosis in cells expressing non-phosphorylatable hamartin mutants, which are unable to localize to the mitochondria and suppress apoptosis. nih.gov This suggests that KNK437 can influence mitochondrial-mediated apoptosis, potentially by interfering with the protective functions of Hsp70 at the mitochondria. Furthermore, KNK437's inhibition of the mTOR-raptor interaction, which triggers caspase-3 activation, occurs on the outer membrane of the mitochondria. nih.gov

Cell Cycle Perturbation: Induction of G2/M Phase Arrest

KNK437 has been demonstrated to influence the cell cycle, particularly by inducing arrest at the G2/M phase. In human glioblastoma cells (A-172), KNK437 alone effectively induced cells to enter the G2/M phase. nih.gov This G2 arrest was maintained in KNK437-treated cells, even after X-ray irradiation. nih.gov Analysis revealed persistent accumulation or phosphorylation of proteins involved in G2 arrest, such as p53, 14-3-3sigma, and cell division cycle 2 (cdc2), in KNK437-treated cells. nih.gov

KNK437's effect on the cell cycle is also linked to its interaction with the DNAJA1/CDC45 axis. KNK437 has been shown to sharply inhibit the level of DNAJA1, a member of the Hsp40 family, which promotes the cell cycle by stabilizing CDC45. researchgate.netnih.gov KNK437 was found to reverse the promotion of the cell cycle caused by DNAJA1 stabilizing CDC45. nih.gov This suggests a mechanism by which KNK437 contributes to G2/M phase arrest through the modulation of the DNAJA1-CDC45 pathway.

Epigenetic Modifications: Influence on Histone H3 Methylation (Lys4 and Lys9)

KNK437 has been shown to influence epigenetic modifications, specifically the methylation status of histone H3. Studies in human oral squamous cell carcinoma cells have demonstrated that heat treatment increases the methylation of histone H3 at both lysine (B10760008) 4 (Lys4) and lysine 9 (Lys9). medchemexpress.commdpi.comresearchgate.nettandfonline.comnih.gov Methylation at H3-Lys4 is generally associated with active gene transcription, while methylation at H3-Lys9 is linked to gene repression. researchgate.nettandfonline.comnih.gov

Treatment with KNK437 has a selective effect on this heat-induced methylation. KNK437 (at concentrations such as 100 µM) inhibits the heat-induced methylation of H3-Lys4 but does not affect the methylation of H3-Lys9. medchemexpress.commdpi.comresearchgate.nettandfonline.comnih.gov This inhibition of H3-Lys4 methylation by KNK437 is correlated with the suppression of heat-induced HSP70 expression. medchemexpress.comresearchgate.nettandfonline.comnih.gov These findings suggest that KNK437's inhibitory effect on HSP induction may be mediated, at least in part, through the suppression of transcription-activating histone H3-Lys4 methylation. tandfonline.com

Data on the effect of KNK437 on heat-induced histone H3 methylation:

| Treatment Group | Histone H3 Lys4 Methylation | Histone H3 Lys9 Methylation |

| Control | Basal Levels | Basal Levels |

| Heat Treatment Alone | Increased | Increased |

| KNK437 + Heat Treatment | Inhibited (near basal) | Unaffected (increased) |

Note: This table represents qualitative findings based on Western blot analysis as described in the sources. medchemexpress.comresearchgate.nettandfonline.comnih.gov

Impact on Mammalian Target of Rapamycin Complex 1 (mTORC1) Activity

KNK437 has been shown to inhibit mTORC1 activity. nih.govmdpi.comresearchgate.net Studies in Cos-1 cells demonstrated that KNK437 abrogated the phosphorylation of mTOR and S6K in response to insulin. nih.gov This inhibition of mTORC1 activity occurs via the disruption of the interaction between mTOR and raptor. nih.govmdpi.com KNK437 did not appear to alter the formation of the TSC1/2 complex, which is an upstream regulator of mTORC1. nih.gov Furthermore, KNK437 inhibited the mTOR-raptor interaction on the outer membrane of mitochondria, leading to the activation of caspase-3. nih.gov A reduction in the level of Hsp70, which is inhibited by KNK437, may contribute to the inhibition of the mTORC1 signaling pathway and subsequent induction of apoptosis. nih.gov

In colorectal cancer (CRC) cells, KNK437, as an inhibitor of HSF1, was found to inactivate mTOR signaling. researchgate.net This is in line with genetic depletion of HSF1, which also inhibited glutamine metabolism and inactivated mTOR signaling. researchgate.net

Targeting the DNAJA1/CDC45 Axis in Oncogenesis

KNK437 has been identified to inhibit colorectal cancer proliferation and metastasis by targeting the DNAJA1/CDC45 axis. nih.govresearchgate.netum.es DNAJA1, a member of the Hsp40 family, is significantly upregulated in CRC tissues and is associated with poor prognosis. nih.govresearchgate.netum.es KNK437 effectively suppresses DNAJA1 levels in various CRC cell lines, including RKO, SW620, SW480, and LOVO. um.es This suppression attenuates the enhancing effects of DNAJA1 on CRC cell proliferation, infiltration, and metastasis. um.es

Mechanistically, DNAJA1 is activated by the transcription factor E2F1 and promotes the cell cycle by stabilizing cell division cycle protein 45 (CDC45). nih.govresearchgate.net KNK437 can reverse this process. nih.govresearchgate.net The targeting of the DNAJA1/CDC45 axis by KNK437 represents a novel mechanism for its anti-tumor activity in CRC. nih.govresearchgate.net

| Cell Line | KNK437 Effect on DNAJA1 Level | Impact on Proliferation | Impact on Infiltration | Impact on Metastasis |

| RKO | Suppressed | Attenuated | Attenuated | Attenuated |

| SW620 | Suppressed | Attenuated | Attenuated | Attenuated |

| SW480 | Suppressed | Attenuated | Attenuated | Attenuated |

| LOVO | Suppressed | Attenuated | Attenuated | Attenuated |

Dual Modulation of AKT and HIF-1α Survival Pathways

KNK437 has been shown to abrogate hypoxia-induced radioresistance by dually targeting the AKT and HIF-1α survival pathways. magtechjournal.comnih.govnih.govosti.gov Hypoxia-inducible factor-1α (HIF-1α) plays a significant role in tumor resistance to radiation under hypoxic conditions. nih.gov KNK437 treatment in human cancer cells, such as MDA-MB-231 and T98G, sensitized them to ionizing radiation. nih.gov

KNK437 was found to abrogate the accumulation of HIF-1α in hypoxic cells. nih.gov Interestingly, this effect did not appear to be due to enhanced protein degradation, as the proteosome inhibitor MG132 did not restore HIF-1α levels in KNK437-treated cells. nih.gov HIF-1α is primarily regulated at the post-transcriptional level, and AKT is known to modulate the translation of HIF-1α mRNA. nih.gov Pre-treatment with KNK437 inhibited AKT signaling. nih.gov Furthermore, siRNA-mediated downregulation of AKT abrogated HIF-1α levels under hypoxia, suggesting a link between AKT inhibition and reduced HIF-1α by KNK437. nih.gov KNK437 reduced cell survival in hypoxic conditions and inhibited hypoxia-induced resistance to radiation. nih.gov

Regulation of STAT1 Tumor Suppressor Dephosphorylation

Hsp70 has been found to regulate the dephosphorylation of the STAT1 tumor suppressor in breast cancer cells, representing a mechanism for inactivating STAT1. google.com KNK437, as an inhibitor of inducible Hsp70 expression, has been implicated in influencing STAT1 activity. google.com By inhibiting the acceleration or inactivation of STAT1 dephosphorylation by Hsp70, KNK437 may promote tumor suppression through the sustained activity of STAT1. google.com

Studies in polycythemia vera (PV) patients' samples showed that KNK437 treatment decreased phosphorylated STAT1 levels. nih.gov This effect was also observed with siRNA-mediated HSP70 interference, supporting the specificity of KNK437's effect through HSP70 inhibition. nih.gov This suggests a role for HSP70 in the pathogenesis of PV and indicates that KNK437, by inhibiting HSP70, can impact the JAK-STAT signaling pathway. nih.gov

| Treatment | Phosphorylated STAT1 Level (Relative) |

| Untreated (PV samples) | Higher |

| KNK437 treated (PV samples) | Lower |

| siRNA HSP70 interference | Lower |

Interaction with DNA Polymerase-β (Polβ)

KNK437, as an inhibitor of HSPs, has been studied in the context of thermotolerance and its relationship with DNA Polymerase-β (Polβ). nih.govnih.govresearchgate.net Thermotolerance, the acquired resistance to heat, is influenced by heat-induced DNA double-strand breaks (DSB) and their repair. nih.govnih.gov Heat can lead to the denaturation and dysfunction of heat-labile repair proteins like Polβ. nih.govnih.gov

Studies using Polβ-deficient mouse embryonic fibroblasts (MEF) showed that thermotolerance was partially suppressed compared to wild-type MEF. nih.govnih.gov Importantly, thermotolerance was also suppressed in the presence of KNK437 in both Polβ-deficient and wild-type cell lines. nih.govnih.gov Heat-induced γH2AX, a marker of DNA damage, was suppressed in thermotolerant cells. nih.govnih.gov The increased level of heat-induced γH2AX after preheating was detected in Polβ-deficient cells and in the presence of KNK437 in both cell types, indicating suppressed DNA repair or increased damage persistence. nih.gov These findings suggest that Polβ contributes to thermotolerance, potentially through reactivation and stimulation by Hsp27 and Hsp70, and that KNK437 interferes with this process. nih.govnih.gov

Preclinical Therapeutic Potential and Efficacy of Knk437

KNK437 as a Potentiator in Hyperthermic Cancer Therapy

KNK437's ability to inhibit the induction of cytoprotective heat shock proteins makes it a logical and effective agent for enhancing hyperthermic cancer therapy, a modality that uses elevated temperatures to damage and kill cancer cells.

Enhanced Antitumor Effects in Diverse Xenograft and In Vivo Models

In preclinical in vivo studies, KNK437 has demonstrated the ability to synergistically enhance the antitumor effects of hyperthermia. In one key study using a murine transplantable tumor model (SCC VII cells in C3H/He mice), KNK437 administered before fractionated heat treatment significantly improved therapeutic outcomes. karger.com While KNK437 alone showed no direct antitumor effects and did not increase the thermosensitivity of tumors that were not thermotolerant, its combination with hyperthermia resulted in a synergistic enhancement of tumor growth delay. karger.com This suggests that the primary role of KNK437 in this context is not direct cytotoxicity but the potentiation of heat-based therapy. karger.com

Table 1: In Vivo Efficacy of KNK437 with Hyperthermia

| Model System | Cell Line | Treatment Regimen | Key Finding |

| C3H/He Mice | SCC VII | KNK437 + Fractionated Heat (44°C) | Synergistic enhancement of antitumor effects; significant delay in tumor growth. karger.com |

| C3H/He Mice | SCC VII | KNK437 alone | No standalone antitumor effect observed. karger.com |

Abrogation of Acquired Thermotolerance in Malignant Cells

A significant challenge in hyperthermic oncology is the phenomenon of thermotolerance, where an initial heat treatment induces cellular changes that protect cancer cells from subsequent heat-based insults. KNK437 directly counteracts this protective mechanism. The compound dose-dependently inhibits the acquisition of thermotolerance in various human cancer cell lines, including colon carcinoma (COLO 320DM) and prostate cancer cells (PC-3 and LNCaP). nih.govnih.govd-nb.info

The underlying mechanism is the inhibition of the synthesis of multiple heat shock proteins. nih.gov Research has shown that KNK437 prevents the heat-induced accumulation of HSP105, HSP70, and HSP40 at the mRNA level. nih.govd-nb.infonih.gov By preventing the production of these crucial chaperones, KNK437 leaves cancer cells vulnerable to heat-induced apoptosis. nih.gov This effect is notably more potent than that of other known HSP inhibitors like quercetin (B1663063). nih.govd-nb.info KNK437 also effectively inhibits the development of thermotolerance induced by chemical stressors such as sodium arsenite, further highlighting its role as a robust inhibitor of this cellular defense pathway. nih.govd-nb.info It is important to note, however, that KNK437 does not appear to increase the thermosensitivity of cells that have not been previously exposed to a nonlethal heat treatment. nih.govd-nb.info

Table 2: KNK437's Effect on Thermotolerance and HSP Induction

| Cell Line | Stressor | Effect of KNK437 | Inhibited Heat Shock Proteins |

| COLO 320DM (Human Colon Carcinoma) | Heat, Sodium Arsenite | Inhibition of acquired thermotolerance. nih.govd-nb.info | HSP105, HSP70, HSP40. nih.govd-nb.infonih.gov |

| PC-3 (Human Prostate Cancer) | Heat | Inhibition of thermotolerance, enhanced apoptosis. nih.gov | HSP70. nih.gov |

| LNCaP (Human Prostate Cancer) | Heat | Enhanced apoptosis. nih.gov | HSP70. nih.gov |

| HeLa S3 (Human Cervical Cancer) | Heat | Inhibition of thermotolerance. nih.gov | Not specified. |

Synergistic Strategies in Oncology

Beyond hyperthermia, the ability of KNK437 to modulate cellular stress responses has been explored in combination with other major cancer treatment modalities, including chemotherapy, proteasome inhibitors, and radiotherapy.

Combination with Chemotherapeutic Agents (e.g., Gemcitabine (B846), 5-Fluorouracil/Leucovorin/Oxaliplatin)

Gemcitabine: Preclinical studies have identified a significant synergistic relationship between KNK437 and the chemotherapeutic agent gemcitabine, particularly in the context of treatment-resistant pancreatic cancer. karger.comnih.gov Resistance to gemcitabine has been linked to the upregulation of HSP27. nih.govnih.gov KNK437 effectively downregulates the expression of HSP27 in gemcitabine-resistant pancreatic cancer cell lines (KLM1-R). karger.comnih.gov While KNK437 alone does not exhibit a cytotoxic effect on these cells, its combination with gemcitabine significantly enhances the in vitro antitumor effect, overcoming established drug resistance. karger.comnih.govproquest.com

5-Fluorouracil/Leucovorin/Oxaliplatin (FOLFOX): A review of the preclinical literature did not yield studies specifically investigating the combination of KNK437 with the FOLFOX regimen.

Synergism with Proteasome Inhibitors (e.g., Bortezomib)

The proteasome and heat shock proteins are two critical pillars of the proteostasis network that cancer cells, particularly multiple myeloma, rely on for survival. Targeting both pathways simultaneously has shown therapeutic promise. Preclinical research in human myeloma cell lines demonstrates that combining KNK437 with the proteasome inhibitor bortezomib (B1684674) results in additive effects on the induction of apoptosis. d-nb.info This combination was shown to enhance the activation of procaspases 9 and 3 and promote the decrease of anti-apoptotic proteins like MCL1 and BCL2. d-nb.info The combined therapy was also effective in overcoming cell adhesion-mediated drug resistance, a common challenge in myeloma treatment. d-nb.info

Complex Interactions with Radiotherapy: Context-Dependent Radiosensitization and Radioresistance

The interaction between KNK437 and radiotherapy is complex, with studies demonstrating that the compound can act as either a radiosensitizer or a radio-protectant depending on the cellular context and tumor microenvironment.

Radiosensitization: In hypoxic conditions, which are common in solid tumors and contribute significantly to radioresistance, KNK437 can act as an effective radiosensitizer. nih.gov This effect is achieved by abrogating the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein responsible for tumor resistance to radiation. nih.gov KNK437 achieves this by inhibiting the AKT signaling pathway, which modulates the translation of HIF-1α mRNA. nih.gov By targeting both the AKT and HIF-1α survival pathways, KNK437 can override hypoxia-induced radioresistance. nih.gov

Radioresistance: Conversely, in other contexts, KNK437 has been shown to induce resistance to X-rays in human glioblastoma (A-172) and squamous cell carcinoma (SAS) cells. nih.gov The mechanism for this protective effect is linked to cell cycle regulation. KNK437 treatment was found to induce a G2/M phase arrest, a point in the cell cycle where cells are generally more resistant to radiation. nih.gov This G2 arrest was associated with the accumulation or phosphorylation of key regulatory proteins, including p53 and 14-3-3σ. nih.gov

Table 3: Context-Dependent Effects of KNK437 on Radiation Response

| Effect | Cell Lines | Cellular Conditions | Mechanism of Action |

| Radiosensitization | MDA-MB-231 (Breast Cancer), T98G (Glioblastoma) | Hypoxia | Inhibition of AKT signaling, leading to abrogation of HIF-1α accumulation. nih.gov |

| Radioresistance | A-172 (Glioblastoma), SAS (Squamous Cell Carcinoma) | Normoxia | Induction of G2/M cell cycle arrest; accumulation of p53 and 14-3-3σ. nih.gov |

Efficacy in Specific Cancer Models

In the context of colorectal carcinoma, KNK437 has been shown to inhibit the acquisition of thermotolerance, a phenomenon where cancer cells become resistant to heat-based therapies. researchgate.netnih.gov Research using the human colon carcinoma cell line COLO 320DM demonstrated that KNK437 dose-dependently inhibits the induction of HSP105, HSP70, and HSP40 following heat stress. researchgate.netnih.gov The inhibition of heat-inducible HSP70 occurs at the mRNA level. researchgate.netnih.gov This effect was found to be significantly greater than that of quercetin, another compound known to inhibit HSP induction. researchgate.netnih.gov

Furthermore, KNK437 has demonstrated the ability to suppress tumor growth and metastasis in CRC cells in vivo. mdpi.com One of its mechanisms involves the significant suppression of DnaJA1, a member of the HSP40 family. The downregulation of DnaJA1 leads to decreased cell proliferation. researchgate.netmdpi.com By inhibiting these protective HSPs, KNK437 makes cancer cells more vulnerable to therapeutic interventions and can hinder their metastatic potential. researchgate.netmdpi.com

Table 1: Efficacy of KNK437 in Colorectal Carcinoma Models

| Cell Line | Key Findings | Inhibited Proteins | Reference |

|---|---|---|---|

| COLO 320DM | Dose-dependently inhibited acquisition of thermotolerance. Inhibited induction of HSPs at the mRNA level. | HSP105, HSP70, HSP40 | researchgate.netnih.gov |

Research into pancreatic adenocarcinoma has highlighted the role of KNK437 in overcoming chemotherapy resistance. A proteomic study identified that the expression of heat shock protein 27 (HSP27) is upregulated in pancreatic cancer cells that are resistant to the chemotherapeutic agent gemcitabine. In the gemcitabine-resistant human pancreatic cancer cell line KLM1-R, treatment with KNK437 dramatically reduced the expression of HSP27.

While KNK437 alone did not exhibit a direct cytotoxic effect on these cancer cells, its combination with gemcitabine significantly enhanced the in vitro antitumor cytotoxic effect compared to gemcitabine treatment alone. This suggests that KNK437 can act as a chemosensitizer, potentially reversing gemcitabine resistance in pancreatic cancer by downregulating HSP27.

Table 2: Efficacy of KNK437 in Pancreatic Adenocarcinoma Models

| Cell Line | Combination Agent | Key Findings | Inhibited Protein |

|---|

In prostate carcinoma models, KNK437 has been investigated for its ability to sensitize cancer cells to hyperthermia. Studies on PC-3 and LNCaP prostate cancer cell lines showed that KNK437 inhibits thermotolerance in a dose-dependent manner. nih.gov The compound was found to decrease the heat-induced accumulation of both Hsp70 mRNA and protein. nih.gov

By inhibiting Hsp70, KNK437 pretreatment enhanced the apoptotic effect of hyperthermia in both cell lines. nih.gov It was reported to be more effective than quercetin in inducing apoptotic cell death, which was confirmed by the activation of caspase-3 and the cleavage of PARP. nih.gov These findings suggest KNK437 could be a useful agent for increasing the effectiveness of hyperthermic therapy for prostate cancer. nih.gov

Table 3: Efficacy of KNK437 in Prostate Carcinoma Models

| Cell Lines | Therapeutic Combination | Key Findings | Mechanism of Action | Reference |

|---|

Investigations in oral squamous cell carcinoma (OSCC) have explored KNK437's impact on heat sensitivity and related molecular pathways. In two human oral cancer cell lines, the thermoresistant HSC4 and the thermosensitive KB, heating was shown to increase the methylation of H3-Lys4 and H3-Lys9. Treatment with KNK437 inhibited the heat-induced methylation of H3-Lys4, while the methylation of H3-Lys9 was unaffected. This treatment also inhibited the expression of HSP70.

In a separate study using the human squamous cell carcinoma cell line SAS, KNK437 was found to suppress heat tolerance. This effect was achieved through the suppression of heat-induced accumulation of both hsp27 and hsp72, leading to an enhancement of heat-induced apoptosis in a p53-independent manner.

Table 4: Efficacy of KNK437 in Oral Squamous Cell Carcinoma Models

| Cell Lines | Key Findings | Mechanism of Action |

|---|---|---|

| HSC4, KB | Inhibited heat-induced methylation of H3-Lys4. | Inhibited expression of HSP70. |

In the context of glioblastoma multiforme (GBM), KNK437 has been identified as an inhibitor of Hsp40. researchgate.net However, its effects in combination with other therapies have yielded complex results. One study examined the impact of KNK437 on the radiosensitivity of human glioblastoma A-172 cells.

Unexpectedly, the research found that KNK437 induced resistance to X-ray irradiation in these cells. Flow cytometry analysis revealed that KNK437 treatment caused the cells to enter the G2/M phase of the cell cycle. The study concluded that the observed radioresistance might be correlated with the maintenance of G2 arrest, a phase where cells are typically more resistant to radiation. This was supported by the persistent accumulation or phosphorylation of proteins that function in G2 arrest, such as p53 and cdc2. nih.gov

Table 5: Efficacy of KNK437 in Glioblastoma Multiforme Models

| Cell Line | Therapeutic Combination | Key Findings | Potential Mechanism |

|---|

Non-Oncological Biomedical Applications

While the majority of preclinical research on KNK437 has focused on its anticancer properties, some studies have explored its potential in other biomedical fields.

In the area of neuroscience, KNK437 was investigated for its effects on neuronal differentiation in rat pheochromocytoma PC12 cells, a common model for neuronal studies. The study found that KNK437, while inhibiting HSP70 expression, induced neurite outgrowth even in the absence of nerve growth factor (NGF). nih.gov Although less potent than NGF, KNK437 was shown to enhance the neurite outgrowth-inducing activity of a low dose of NGF. nih.gov This suggests that KNK437 could be a potential agent for nerve regeneration and a tool for studying neuronal differentiation and neuroprotection. nih.gov

Additionally, there is emerging evidence for the potential antiviral activity of KNK437. As an inhibitor of host cell HSPs, which viruses often hijack for their replication, KNK437 has been shown to impair the function of the Influenza A Virus (IAV) polymerase. researchgate.netmdpi.com In preclinical models, KNK437 treatment led to a significant reduction in virus titers, highlighting its potential as a host-directed antiviral agent. researchgate.net

Table 6: Non-Oncological Applications of KNK437

| Application Area | Model System | Key Findings | Potential Utility | Reference |

|---|---|---|---|---|

| Neuroprotection/Nerve Regeneration | PC12 Cells | Induced neurite outgrowth. Enhanced the effect of Nerve Growth Factor (NGF). | Potential agent for nerve regeneration. | nih.gov |

Promotion of Neuronal Differentiation and Neuroprotective Effects

KNK437 has demonstrated the ability to induce neuronal differentiation and offer neuroprotection in preclinical studies. In rat pheochromocytoma PC12 cells, a well-established model for studying neuronal development, KNK437 was shown to induce neurite outgrowth, a critical process in the formation of neural networks. nih.gov This effect was observed even in the absence of stress stimuli. nih.gov

The mechanism underlying this pro-neuronal activity involves the modulation of key signaling pathways. The neurite outgrowth stimulated by KNK437 was found to be dependent on the activation of the ERK mitogen-activated protein (MAP) kinase, p38 MAP kinase, and glycogen (B147801) synthase kinase 3-beta signaling pathways. nih.gov Interestingly, while nerve growth factor (NGF) is a potent inducer of neuronal differentiation, KNK437 appears to utilize a distinct mechanism, as it did not induce acetylcholine (B1216132) esterase (AChE) activity, a functional marker of differentiation that is stimulated by NGF. nih.gov

Furthermore, KNK437 was observed to enhance the effects of low-dose NGF on both neurite outgrowth and the phosphorylation of ERK in PC12 cells. nih.gov This synergistic activity suggests that KNK437 could be a potential agent for promoting nerve regeneration and offering neuroprotection against environmental stressors. nih.gov

Table 1: Effects of KNK437 on Neuronal Differentiation in PC12 Cells

| Parameter | Effect of KNK437 | Signaling Pathway Involvement | Reference |

|---|---|---|---|

| Neurite Outgrowth | Induced | ERK MAP kinase, p38 MAP kinase, GSK-3β | nih.gov |

| HSP70 Expression | Decreased | - | nih.gov |

| Acetylcholine Esterase (AChE) Activity | No induction | Distinct from NGF pathway | nih.gov |

| Synergy with NGF | Enhanced neurite outgrowth and ERK phosphorylation with low-dose NGF | ERK MAP kinase | nih.gov |

Modulation of Opioid-Induced Behavioral Sensitization

KNK437, through its inhibitory action on heat shock protein 70 (Hsp70), has been shown to modulate the neuroadaptive processes associated with chronic opioid administration. While direct studies on behavioral sensitization are limited, research on the related phenomenon of analgesic tolerance provides significant insights. In a study investigating the development of tolerance to morphine in rats, pretreatment with KNK437 was found to suppress the development of this tolerance. nih.gov

The development of morphine tolerance was associated with a significant increase in the expression of Hsp70 in the periaqueductal gray (PAG), a key brain region involved in pain modulation. nih.gov By inhibiting the transcription of Hsp70, KNK437 effectively counteracted this opioid-induced upregulation and, consequently, the development of analgesic tolerance. nih.gov This finding suggests that Hsp70 plays a crucial role in the neuroplastic changes that underlie chronic opioid effects.

These results indicate that the functional involvement of Hsp70 is necessary for the development of analgesic tolerance to morphine. nih.gov Given the overlapping molecular mechanisms between analgesic tolerance and behavioral sensitization, it is plausible that KNK437 could also attenuate the development of opioid-induced behavioral sensitization by inhibiting Hsp70 induction.

Table 2: Effect of KNK437 on Morphine Analgesic Tolerance in Rats

| Treatment Group | Effect on Morphine Analgesic Tolerance | Effect on Hsp70 Expression in PAG | Reference |

|---|---|---|---|

| Morphine alone | Development of tolerance | Increased | nih.gov |

| KNK437 + Morphine | Suppression of tolerance | Inhibited increase | nih.gov |

Anti-Angiogenic Activity in Endothelial Cells

KNK437 has been demonstrated to possess anti-angiogenic properties by directly inhibiting the formation of new blood vessels in endothelial cells. tubitak.gov.trtubitak.gov.tr Angiogenesis is a critical process in tumor growth and metastasis. In vitro studies using a tube formation assay on Matrigel matrix, a standard method to assess angiogenesis, revealed that KNK437 significantly suppressed the formation of capillary-like structures by endothelial cells at 37°C. tubitak.gov.trtubitak.gov.tr

The inhibitory effect of KNK437 on angiogenesis was also observed in the context of hyperthermia, a cancer therapy that can paradoxically induce thermotolerance and enhance angiogenesis. While a single hyperthermia treatment inhibited tube formation, cells that acquired thermotolerance through fractionated hyperthermia showed a dramatic increase in tube formation. tubitak.gov.trtubitak.gov.tr KNK437 was able to reverse this effect, demonstrating its dual role in inhibiting both angiogenesis and thermotolerance. tubitak.gov.trtubitak.gov.tr

Notably, KNK437 was found to be more effective than quercetin, another compound with known anti-angiogenic properties, in all study groups. tubitak.gov.trtubitak.gov.tr These findings suggest that KNK437 may be a valuable agent in cancer therapy, not only by sensitizing tumors to heat treatment but also by directly inhibiting the formation of the new blood vessels that tumors require for growth and survival. tubitak.gov.trtubitak.gov.tr

Table 3: Anti-Angiogenic Effects of KNK437 on Endothelial Cells

| Experimental Condition | Effect on Tube Formation | Reference |

|---|---|---|

| KNK437 at 37°C | Suppressed | tubitak.gov.trtubitak.gov.tr |

| Single Hyperthermia (45°C) | Inhibited | tubitak.gov.trtubitak.gov.tr |

| KNK437 + Single Hyperthermia | More effective inhibition than hyperthermia alone | tubitak.gov.trtubitak.gov.tr |

| Fractionated Hyperthermia (Thermotolerant cells) | Dramatically increased | tubitak.gov.trtubitak.gov.tr |

| KNK437 + Fractionated Hyperthermia | Reversed the increase in tube formation | tubitak.gov.trtubitak.gov.tr |

Structure Activity Relationship Sar Studies and Derivative Development

Elucidation of Structural Determinants Governing KNK437's Biological Activity

The biological activity of KNK437, particularly its role as an inhibitor of inducible HSP synthesis and the acquisition of thermotolerance, is intrinsically linked to its specific chemical structure. KNK437 is characterized by a benzylidene lactam core, incorporating a 3,4-methylenedioxy-substituted phenyl ring (part of the benzodioxole moiety) connected via a methylene (B1212753) bridge to a γ-butyrolactam ring, which is N-formylated nih.gov.

Synthesis and Evaluation of Modified KNK437 Derivatives for Optimized Efficacy and Specificity

The recognition of KNK437's inhibitory activity against inducible HSPs and its potential as a sensitizer (B1316253) for hyperthermia therapy has led to efforts to synthesize and evaluate modified derivatives. The primary goal of developing KNK437 derivatives is to optimize their efficacy in inhibiting HSP induction and thermotolerance, potentially improve their specificity, and explore their therapeutic potential.

Comparative Pharmacological Analyses of Knk437

Comparison with Quercetin (B1663063): Efficacy, Selectivity, and Therapeutic Index

KNK437 and quercetin are both known to inhibit the heat shock response, primarily by reducing the accumulation of heat shock proteins such as HSP105, HSP70, and HSP40. Studies have consistently shown that KNK437 is more effective than quercetin in inhibiting the induction of various HSPs and the acquisition of thermotolerance in different cell lines, including human colon carcinoma cells (COLO 320DM) and Xenopus laevis cultured cells mdpi.comnih.govcollectionscanada.gc.canih.govtandfonline.comaacrjournals.org.

For instance, in Xenopus laevis A6 cells, both KNK437 and quercetin decreased the heat shock-induced accumulation of hsp30, hsp47, and hsp70 mRNAs. However, KNK437 demonstrated a significantly greater degree of inhibition compared to quercetin mdpi.comcollectionscanada.gc.canih.gov. Similarly, in COLO 320DM cells, the inhibitory activity of KNK437 towards HSPs, including HSP110/HSP105, HSP72, and HSP40, was significantly higher than that of quercetin mdpi.comresearchgate.net. When examining HSP30 protein accumulation in Xenopus A6 cells under heat shock conditions, KNK437 was more effective than quercetin collectionscanada.gc.ca. In prostate cancer cells (PC-3), KNK437 was also found to be more effective than quercetin in inhibiting thermotolerance and enhancing heat-induced apoptosis tandfonline.comresearchgate.nettandfonline.com. Specifically, KNK437 was more potent at inhibiting Hsp70 induction and more effective at blocking the effects of 17-AAG on osteoclast formation compared to quercetin researchgate.net.

While both compounds inhibit the heat shock response, their mechanisms of action appear to differ. Quercetin has been reported to inhibit the activation of HSF1 and the binding of HSFs to heat shock elements (HSEs) mdpi.commdpi.com. Some studies suggest quercetin may act by inhibiting a kinase required for HSF1 activation and can decrease the level of phosphorylated HSF1 mdpi.comnih.gov. In contrast, the mechanism of KNK437's inhibitory action on HSPs is different from that of quercetin mdpi.com. Some studies speculate that KNK437 may inhibit HSP activation through phosphorylation or by inhibiting the binding of HSFs to HSEs mdpi.com. However, unlike quercetin, KNK437 does not appear to inhibit HSF1 phosphorylation mdpi.commit.edu.

Regarding selectivity, KNK437 has been shown to specifically inhibit the induction of heat-inducible HSPs without significantly affecting the expression of constitutively expressed HSP family members such as HSC70 and HSP90 aacrjournals.orgresearchgate.netmit.edu. Quercetin's activity, however, is not specific solely to HSF1; at concentrations required to inhibit the heat shock response, it also inhibits a range of protein kinases mdpi.commit.edu.

Information directly comparing the therapeutic index of KNK437 and quercetin is less detailed in the provided sources. However, one study noted that KNK437 was more effective and less toxic than existing quercetin in inhibiting HSP induction in human colon carcinoma cells, suggesting a potentially more favorable therapeutic index for KNK437 in this context mdpi.com. Another study indicated that KNK437 might be a more useful potentiator for hyperthermic cancer therapy due to its greater effectiveness and lower toxic effect on cells compared to quercetin aacrjournals.org.

Here is a summary of comparative findings:

| Feature | KNK437 | Quercetin | References |

| Efficacy (HSP Inhibition) | Generally more effective in inhibiting inducible HSPs and thermotolerance | Less effective than KNK437 in inhibiting inducible HSPs and thermotolerance | mdpi.comnih.govcollectionscanada.gc.canih.govtandfonline.comaacrjournals.org |

| Mechanism of Action | May inhibit HSP activation via phosphorylation or HSF-HSE binding; does not inhibit HSF1 phosphorylation | Inhibits HSF1 activation and HSF-HSE binding; may inhibit kinases and decrease phosphorylated HSF1 | mdpi.commdpi.comnih.govmit.edu |

| Selectivity | Inhibits inducible HSPs; does not significantly affect constitutive HSPs | Not specific to HSF1; inhibits a range of protein kinases | researchgate.netmdpi.commit.edu |

| Toxicity | Suggested to be less toxic in some contexts | Suggested to be more toxic at effective concentrations in some contexts | aacrjournals.orgmdpi.com |

Differentiation from Other Small Molecule HSF1 and HSP Inhibitors

KNK437 distinguishes itself from other small molecule HSF1 and HSP inhibitors through its specific chemical structure as a benzylidene lactam compound and its particular mechanism of action nih.govmit.edu. While many inhibitors target the HSF1 pathway or specific HSPs, KNK437's precise proximal target remains unknown mit.edu. Unlike some other HSF1 inhibitors, KNK437 does not appear to inhibit HSF1 phosphorylation mdpi.commit.edu.

Other small molecule inhibitors target different aspects of the HSF1-HSP pathway. For example, triptolide, a potent HSF1 inhibitor, inhibits the heat shock response by binding to the promoter of the HSP70 gene prior to induction at mRNA levels and does not affect phosphorylation, trimerization, or DNA binding of HSF1 mdpi.comnih.gov. Some inhibitors like KRIBB11 and Cantharidin inhibit positive transcription elongation factor b (P-TEFb) recruitment to HSP promoters aacrjournals.org. Rocaglates and certain derivatives like rohinitib (B1193705) have also been identified as HSF1 inhibitors with distinct mechanisms aacrjournals.org.

KNK437's ability to inhibit the induction of various inducible HSPs, including HSP105, HSP70, and HSP40, positions it as a pan-HSP inhibitor in this regard selleckchem.com. Its effectiveness has been demonstrated against heat shock-induced and chemical stress-induced hsp gene expression in amphibian cells, highlighting its broader applicability beyond just heat stress nih.gov.

Furthermore, KNK437 has shown synergistic effects in combination with other therapies, such as hyperthermia in cancer treatment and potentially with proteasome inhibitors like bortezomib (B1684674) in multiple myeloma, suggesting unique interactions compared to other inhibitors nih.govselleckchem.com. Its effect on inducing neurite outgrowth in PC12 cells, potentially through mechanisms distinct from nerve growth factor (NGF), also points to unique pharmacological activities not commonly associated with all HSF1 or HSP inhibitors nih.gov.

Advanced Research Methodologies Applied to Knk437 Investigations

In Vitro Cellular and Molecular Assays

In vitro studies provide controlled environments to investigate the direct effects of KNK437 on various cellular processes, including survival, proliferation, apoptosis, gene expression, and protein synthesis.

Cell Survival and Proliferation Assays (e.g., Clonogenic Survival, MTS Assay)

Cell survival and proliferation assays are fundamental tools for assessing the impact of KNK437 on the ability of cells to survive and multiply. The clonogenic survival assay, also known as the colony formation assay, evaluates the long-term reproductive viability of cells by measuring their ability to form colonies from single cells abcam.com. The MTS assay is a colorimetric assay that measures cell viability and proliferation based on the metabolic activity of cells researchgate.nettandfonline.com.

Studies have utilized clonogenic assays to assess the effects of KNK437 on heat sensitivity and thermotolerance in various cancer cell lines. For example, clonogenic assays were used to measure the surviving fractions of human squamous cell carcinoma (SAS) and glioblastoma (A-172) cell lines treated with KNK437 and heat nih.gov. These assays demonstrated that KNK437 enhanced heat sensitivity and suppressed heat tolerance in these cells nih.gov. Similarly, colony formation assays were employed to investigate the effects of KNK437 and quercetin (B1663063) on the acquisition of thermotolerance in prostate cancer cells (PC-3 and LNCaP) tandfonline.comtandfonline.comnih.gov. Results indicated that KNK437 inhibited thermotolerance in a dose-dependent manner in PC-3 cells tandfonline.comtandfonline.com.

The MTS assay has also been used to evaluate cell viability in the presence of KNK437. This assay was used in studies investigating the effects of HSP90 inhibitors, including in the context of heat shock and the unfolded protein response researchgate.nettandfonline.com. While these studies primarily focused on other HSP90 inhibitors, the mention of MTS assay in this context highlights its general application in assessing cell viability under various treatment conditions, which would be applicable to KNK437 studies as well. Additionally, the MTS assay has been used to assess the cytotoxicity of vitamin K3 analogs against neuroblastoma cell lines science.gov.

Data from a study using KNK437 in polycythemia vera and essential thrombocythemia showed dose-dependent inhibition of cell growth in cell cultures using a viability test, which can be performed using methods like MTS or similar assays researchgate.netnih.gov.

Apoptosis Detection Techniques (e.g., Annexin V Binding, Caspase Activity, PARP Cleavage)

Apoptosis detection techniques are employed to determine if KNK437 induces programmed cell death. Common methods include Annexin V binding assays, which detect externalization of phosphatidylserine, an early event in apoptosis nih.govmolbiolcell.org. Assays measuring caspase activity, particularly caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), a caspase substrate, are also widely used to confirm apoptosis execution nih.govmolbiolcell.org.

Research on KNK437 has frequently utilized these techniques. Annexin V binding assays, often coupled with propidium (B1200493) iodide (PI) staining and flow cytometry, have been used to quantify apoptotic cell populations after KNK437 treatment, particularly in combination with hyperthermia tandfonline.comtandfonline.comnih.gov. These studies showed that KNK437 pretreatment enhanced the apoptotic effect of hyperthermia in prostate cancer cells tandfonline.comtandfonline.comnih.gov.

Western blot analysis has been employed to detect the cleavage of procaspase-3 and PARP, serving as biochemical markers of apoptosis activation by KNK437 tandfonline.comtandfonline.comnih.gov. Studies have demonstrated that KNK437 was more effective than quercetin in inducing caspase-3 activation and PARP cleavage in prostate cancer cells tandfonline.comtandfonline.com. Furthermore, KNK437 treatment triggered overt cell apoptosis in ARID2-deficient lung adenocarcinoma cells, which was assessed using techniques like cleaved caspase-3 (CC-3) staining oup.com. Flow cytometry with Annexin V/PI staining has also been used to show that KNK437 treatment increased apoptosis in the erythroid lineage in studies related to myeloproliferative neoplasms researchgate.netnih.gov.

Gene Expression Profiling (e.g., Real-Time RT-PCR, Two-Dimensional Gel Electrophoresis)

Gene expression profiling techniques are used to analyze changes in mRNA levels in response to KNK437, providing insights into affected cellular pathways. Real-time RT-PCR (Reverse Transcription Polymerase Chain Reaction) is a sensitive method for quantifying specific mRNA targets nih.govpsu.edubiorxiv.org. Two-dimensional gel electrophoresis (2D-PAGE) can be used to separate proteins based on charge and molecular weight, and when combined with techniques like mass spectrometry, it can reveal changes in protein expression levels which are often correlated with gene expression researchgate.netnih.govresearchgate.net.

Studies investigating KNK437's effects on thermotolerance and HSPs have measured HSP70 mRNA levels using real-time RT-PCR tandfonline.comtandfonline.comnih.gov. These studies found that KNK437 decreased heat-induced accumulation of HSP70 mRNA in prostate cancer cells tandfonline.comtandfonline.comnih.gov. Additionally, real-time quantitative PCR has been used to investigate the expression levels of various Hsp genes in other organisms, demonstrating the applicability of this technique in heat shock protein research relevant to KNK437's mechanism researchgate.net.

While 2D gel electrophoresis is primarily a protein analysis technique, changes in protein levels can reflect alterations in gene expression. A study using 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis) and mass spectrometry in the context of myeloproliferative neoplasms identified differential expression of HSP70, which was functionally validated using KNK437 researchgate.netnih.gov. This highlights how proteomic approaches can complement gene expression studies.

Protein Synthesis and Accumulation Analysis (e.g., Western Blotting, [35S]Methionine Labeling)

Analyzing protein synthesis and accumulation is crucial for understanding how KNK437 affects the levels of specific proteins, particularly HSPs, which are its primary targets. Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates researchgate.netnih.govnih.govmolbiolcell.orgresearchgate.netnih.govbiorxiv.org. [35S]Methionine labeling is a method to measure de novo protein synthesis by incorporating a radioactive amino acid into newly synthesized proteins researchgate.netchegg.comtdl.org.

Western blot analysis has been extensively used to examine the effects of KNK437 on the accumulation of heat shock proteins, including HSP27, HSP72, and HSP90 nih.gov. Studies have shown that KNK437 suppressed the heat-induced accumulation of both HSP27 and HSP72 nih.gov. Western blotting was also used to examine Hsp72 synthesis in murine transplantable tumors treated with KNK437 nih.gov. KNK437 treatment decreased HSPA1A protein levels in vitro and in vivo oup.com. Western blot analysis has also been used to assess the levels of procaspase-3 and cleaved PARP as indicators of apoptosis tandfonline.comtandfonline.comnih.govmolbiolcell.org. Furthermore, Western blotting has been employed to detect the expression of various HSPs (HSP105, HSP70, HSP40) in response to KNK437 treatment in different cell lines selleckchem.commedchemexpress.comtargetmol.comahajournals.org. Studies have also used Western blot to show that KNK437 treatment reduced phospho-JAK2 and phospho-STAT5 protein levels nih.gov.

[35S]Methionine metabolic labeling followed by gel electrophoresis (including 2D gel electrophoresis) has been used to analyze the synthesis of various HSPs in cells treated with KNK437 selleckchem.comtargetmol.com. This technique allows for the direct visualization and quantification of newly synthesized proteins, confirming KNK437's inhibitory effect on HSP synthesis selleckchem.comtargetmol.com. While some search results discuss [35S]methionine labeling in a general context of protein synthesis analysis researchgate.netchegg.comtdl.org, specific studies on KNK437 have applied this method to demonstrate its impact on HSP synthesis selleckchem.comtargetmol.com.

In Vivo Preclinical Models

In vivo preclinical models, typically involving mice, are essential for evaluating the efficacy of KNK437 in a complex biological system and assessing its effects on tumor growth and thermotolerance in a living organism.

Murine Transplantable Tumor Models for Antitumor Efficacy

Murine transplantable tumor models involve implanting cancer cells into mice to establish tumors, which are then treated with the compound of interest. These models allow for the assessment of antitumor efficacy, effects on tumor growth delay, and the influence of the compound on the tumor microenvironment.

Murine transplantable tumor models have been utilized to investigate the effects of KNK437 on the acquisition of thermotolerance in vivo selleckchem.comnih.govresearchgate.net. Studies using SCC VII cells transplanted into C3H/He mice examined the effects of KNK437 on Hsp72 synthesis and the response to hyperthermia in terms of tumor growth delay nih.gov. These studies found that KNK437 enhanced the antitumor effects of fractionated heat treatment in a synergistic manner selleckchem.comnih.gov.

KNK437 has also been tested in murine models of lung cancer, specifically in ARID2-deficient lung adenocarcinoma allograft tumors oup.com. In these models, KNK437 treatment significantly inhibited the growth of KLA allograft tumors oup.com. The effects were assessed by measuring tumor size and through immunohistochemistry for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) oup.com.

These in vivo studies provide crucial evidence regarding KNK437's ability to influence tumor response to hyperthermia and inhibit tumor growth in a living system.

Data Table Examples:

While specific detailed numerical data tables were not consistently available across all search results without accessing the full papers, the types of data generated by these methodologies can be illustrated.

Example Table 1: Effect of KNK437 on Cell Survival (Clonogenic Assay)

| Cell Line | Treatment | Surviving Fraction (%) |

| SAS/mp53 | Control | 100 |

| SAS/mp53 | Heat (42°C) | X |

| SAS/mp53 | KNK437 (Y µM) | Z |

| SAS/mp53 | Heat + KNK437 (Y µM) | W |

| SAS/neo | Control | 100 |

| SAS/neo | Heat (42°C) | A |

| SAS/neo | KNK437 (Y µM) | B |

| SAS/neo | Heat + KNK437 (Y µM) | C |

Note: X, Z, W, A, B, C represent hypothetical data points illustrating the type of results obtained from clonogenic assays.

Example Table 2: Effect of KNK437 on Apoptosis (Annexin V Staining)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| PC-3 | Control | D |

| PC-3 | Hyperthermia | E |

| PC-3 | KNK437 (Y µM) | F |

| PC-3 | Hyperthermia + KNK437 (Y µM) | G |

| LNCaP | Control | H |

| LNCaP | Hyperthermia | I |

| LNCaP | KNK437 (Y µM) | J |

| LNCaP | Hyperthermia + KNK437 (Y µM) | K |

Note: D-K represent hypothetical data points illustrating the type of results obtained from Annexin V assays.

Example Table 3: Effect of KNK437 on HSP70 mRNA Levels (Real-Time RT-PCR)

| Cell Line | Treatment | Relative HSP70 mRNA Level |

| PC-3 | Control | 1.0 |

| PC-3 | Heat | L |

| PC-3 | Heat + KNK437 | M |

| LNCaP | Control | 1.0 |

| LNCaP | Heat | N |

| LNCaP | Heat + KNK437 | O |

Note: L, M, N, O represent hypothetical data points illustrating the type of results obtained from RT-PCR.

Example Table 4: Effect of KNK437 on Tumor Growth Delay (Murine Model)

| Mouse Model | Treatment | Tumor Growth Delay (Days) |

| SCC VII in C3H/He | Control | P |

| SCC VII in C3H/He | Heat | Q |

| SCC VII in C3H/He | KNK437 | R |

| SCC VII in C3H/He | Heat + KNK437 | S |

Note: P, Q, R, S represent hypothetical data points illustrating the type of results obtained from in vivo tumor growth studies.

Studies on Metastasis and Tumor Growth Delay

KNK437 has been investigated for its effects on tumor growth and metastasis, particularly in conjunction with other therapeutic approaches. In vivo studies using murine transplantable tumor models have assessed the impact of KNK437 on tumor growth delay. aacrjournals.orgnih.gov For instance, in a murine SCC VII tumor model, KNK437 at a concentration of 200 mg/kg alone did not show antitumor effects or increase the thermosensitivity of nontolerant tumors. aacrjournals.orgnih.gov However, the same dose of KNK437 enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner. aacrjournals.orgnih.gov This suggests that KNK437 can improve the efficacy of hyperthermic therapy by inhibiting thermotolerance, a phenomenon linked to HSP72 inhibition. aacrjournals.orgnih.gov

Studies have also explored KNK437's role in inhibiting metastasis. Research indicates that KNK437 limits the growth and metastasis of colorectal cancer cells. researchgate.netmdpi.com The combined administration of KNK437 with chemotherapy agents like 5-FU/oxaliplatin has been found to have a more effective therapeutic outcome on colorectal cancer liver metastasis in mice compared to monotherapy. mdpi.comresearchgate.net

Biochemical and Immunological Characterization

Biochemical and immunological techniques are crucial for understanding the molecular targets of KNK437 and its effects on protein dynamics within cells.

Immunoblotting for Protein Expression and Phosphorylation Status

Immunoblotting, or Western blot analysis, is a widely used technique to detect and quantify specific proteins in a sample and to assess their phosphorylation status. tandfonline.comnih.govtandfonline.comtandfonline.comnih.govresearchgate.netnih.govahajournals.orgtandfonline.combiorxiv.orgnih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. Changes in protein band intensity indicate altered expression levels, while the use of antibodies specific to phosphorylated residues allows for the assessment of phosphorylation status.

Research on KNK437 frequently employs immunoblotting to examine its effects on the expression levels of various HSPs and other proteins involved in cellular signaling pathways. For example, Western blot analysis has shown that KNK437 dose-dependently suppressed the level of HSP72 after heat shock in human colon carcinoma cells (COLO 320DM), HeLa S3 cells, and SCC VII cells. aacrjournals.org KNK437 has also been shown to inhibit the expression of HSP70. tandfonline.comnih.govtandfonline.com Studies have also used immunoblotting to demonstrate that KNK437 can reduce the expression of HSP105, HSP70, and HSP40. medchemexpress.com Furthermore, immunoblotting has been used to investigate the impact of KNK437 on the phosphorylation of key signaling proteins. For instance, KNK437 inhibited VEGF-induced Akt-Ser473 phosphorylation in human umbilical vein endothelial cells, while total Akt protein expression remained largely unchanged. ahajournals.orgahajournals.org Immunoblotting also revealed that KNK437 suppressed the phosphorylation of Akt (Ser308) and tuberin (B1235387) (Thr1462) during heat shock in Cos-1 cells. nih.govtandfonline.com

Here is a summary of some findings related to KNK437's effects on protein expression and phosphorylation as determined by immunoblotting:

| Cell Line(s) | Treatment | Observed Effect (Immunoblotting) | Source(s) |

| COLO 320DM, HeLa S3, SCC VII | KNK437 + Heat Shock | Dose-dependent suppression of HSP72 level. | aacrjournals.org |

| Human oral cancer cell lines (HSC4, KB) | KNK437 (100 µM) before or after heat treatment | Inhibition of HSP70 expression. | tandfonline.comnih.govtandfonline.com |

| COLO 320DM, HeLa S3 | KNK437 | Inhibition of induction of HSP105, HSP70, and HSP40. | medchemexpress.com |

| Human umbilical vein endothelial cells (HUVECs) | KNK437 (100 µM) + VEGF | Inhibition of Akt-Ser473 phosphorylation; total Akt expression barely changed. | ahajournals.orgahajournals.org |

| Cos-1 cells | KNK437 (100 µM) + Heat Shock | Suppression of Akt (Ser308) phosphorylation and tuberin (Thr1462) phosphorylation. | nih.govtandfonline.com |

| Colorectal cancer (CRC) cells | KNK437 | Sharply inhibited the level of DNAJA1, followed by DNAJB1, little effect on HSP27, HSP105, HSP90, HSP70. | researchgate.netresearchgate.net |

| PC-3 and LNCaP cells | KNK437 + Hyperthermia | Decreased levels of procaspase-3, increased levels of cleaved-PARP. | tandfonline.comnih.govresearchgate.net |

| EL4 and K562 cells | KNK437 | Reduced Hsp70 protein levels. | nih.gov |

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique used to detect and quantify soluble substances such as peptides, proteins, antibodies, and hormones. Research involving KNK437 has utilized ELISA, particularly the sandwich ELISA method, for the detection of protein levels, such as Hsp70. tandfonline.comtandfonline.comnih.govresearchgate.net For example, sandwich ELISA was used to measure Hsp70 protein levels in prostate cancer cells (PC-3 and LNCaP) treated with KNK437 and hyperthermia. tandfonline.comtandfonline.comnih.govresearchgate.net These studies showed that KNK437 decreased the heat-induced accumulation of Hsp70 protein in these cell lines. tandfonline.comtandfonline.comnih.govresearchgate.net ELISA kits have also been used for the analysis of histone modifications, such as histone H3 methylation at Lys4, Lys9, and Lys27, and acetylation at Lys9. uj.edu.pl

Epigenetic and Chromatin Remodeling Investigations

Epigenetic modifications and chromatin remodeling play significant roles in regulating gene expression. Research has explored the effects of KNK437 on these processes.

Histone Modification Analysis (e.g., Methylation of H3-Lys4 and H3-Lys9)

Histone modifications, such as methylation and acetylation, are key epigenetic mechanisms that influence chromatin structure and gene transcription. tandfonline.comuj.edu.plactivemotif.com Methylation at H3-Lys4 is generally correlated with active gene transcription, while methylation at H3-Lys9 is often linked to gene repression. tandfonline.comnih.govtandfonline.comuj.edu.pl Studies investigating KNK437 have examined its impact on histone H3 methylation, particularly at Lys4 and Lys9, often in the context of heat treatment.

Using Western blot analysis, researchers studied heat-induced changes in H3-Lys4 and H3-Lys9 methylation in human oral cancer cell lines (HSC4 and KB). tandfonline.comnih.govtandfonline.com Heating of these cells increased both H3-Lys4 and H3-Lys9 methylation. tandfonline.comnih.govtandfonline.com Treatment of these cells with 100 µM KNK437 before or after heat treatment inhibited the methylation of H3-Lys4, while the methylation of H3-Lys9 remained unaffected. tandfonline.comnih.govtandfonline.com This suggests that KNK437 specifically interferes with heat-induced H3-Lys4 methylation, which is associated with active gene expression, and that this alteration in H3 methylation seems closely related to the expression of HSPs. tandfonline.com

Here is a summary of KNK437's effects on histone H3 methylation:

| Cell Line(s) | Treatment | Histone Modification Assessed | Observed Effect | Method | Source(s) |

| Human oral cancer cell lines (HSC4, KB) | KNK437 (100 µM) before or after heat treatment | H3-Lys4 methylation | Inhibited heat-induced methylation. | Western blot | tandfonline.comnih.govtandfonline.com |

| Human oral cancer cell lines (HSC4, KB) | KNK437 (100 µM) before or after heat treatment | H3-Lys9 methylation | Remained unaffected by heat treatment and/or KNK437 treatment. | Western blot | tandfonline.comnih.govtandfonline.com |

| HSC4 and KB cells | KNK437 (100 µM) | H3-Lys4 methylation | Exhibits inhibitory activities against the methylation before or after heat-treatment. | Not specified/Implied | medchemexpress.com |

Functional Studies of Specific Signaling Pathways

Investigations into KNK437's biological activities frequently involve the study of its impact on key cellular signaling cascades. These studies aim to understand how KNK437 modulates cellular processes beyond its direct inhibition of HSP synthesis.

Kinase Activity Assays (e.g., ERK MAP Kinase, p38 MAP Kinase, GSK3β)